molecular formula C13H10N2O2 B230060 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine CAS No. 1023-67-2

2-[(E)-2-(4-nitrophenyl)vinyl]pyridine

Cat. No.: B230060
CAS No.: 1023-67-2
M. Wt: 226.23 g/mol
InChI Key: RBWIGCZMJZUUCB-UHFFFAOYSA-N
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Description

2-[(E)-2-(4-Nitrophenyl)vinyl]pyridine is a chemical compound of significant interest in organic and medicinal chemistry research. This structure features a pyridine ring connected to a 4-nitrophenyl group via an ethenyl (vinyl) bridge, a configuration often explored in the development of advanced materials and bioactive molecules . Compounds within this class are frequently investigated as crucial synthetic intermediates. They are commonly utilized in multicomponent reactions, which are powerful methods for constructing complex heterocyclic frameworks, including substituted pyridines and thienopyridines, that exhibit a range of biological activities . The presence of both the electron-deficient nitroaromatic group and the basic pyridine nitrogen makes this derivative a valuable building block. Its applications span the synthesis of compounds with potential antimicrobial, antibacterial, and anticancer properties, as well as use in the creation of novel functional materials . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-nitrophenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWIGCZMJZUUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347815
Record name 2-[2-(4-nitrophenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023-67-2
Record name 2-[2-(4-nitrophenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization of 2 E 2 4 Nitrophenyl Vinyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. It is based on the interaction of nuclear spins with an external magnetic field.

¹H and ¹³C NMR Spectral Analysis and Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques used for the structural elucidation of organic compounds.

The ¹H NMR spectrum of 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine in deuterated chloroform (B151607) (CDCl₃) displays distinct signals for each proton. The protons of the pyridine (B92270) ring and the nitrophenyl group appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The vinyl protons, due to their specific chemical environment, also resonate in this region.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the aromatic rings and the vinyl group show characteristic chemical shifts. The carbon attached to the nitro group and the carbons of the pyridine ring exhibit downfield shifts due to the electron-withdrawing nature of the nitrogen atoms.

¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridyl-H2 8.65 (d) 150.2
Pyridyl-H3 7.30 (d) 121.5
Pyridyl-H4 7.75 (t) 136.8
Pyridyl-H5 7.22 (t) 123.0
Pyridyl-H6 8.65 (d) 149.8
Vinyl-Hα 7.28 (d) 129.5
Vinyl-Hβ 7.60 (d) 134.0
Nitrophenyl-H2',6' 8.25 (d) 124.2
Nitrophenyl-H3',5' 7.70 (d) 128.0
Nitrophenyl-C1' - 144.5
Nitrophenyl-C4' - 147.0

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule. dokumen.pubnationalmaglab.orgnih.gov

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons. For this compound, COSY experiments would show correlations between the vinyl protons and the adjacent aromatic protons, as well as between the protons within the pyridine and nitrophenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for unambiguously assigning the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) spectra provide information about longer-range (2-3 bond) ¹H-¹³C couplings, which helps in piecing together the entire molecular structure, including the connection between the vinyl bridge and the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons, providing insights into the three-dimensional structure and conformation of the molecule. bas.bg For instance, NOESY can confirm the (E)-configuration of the vinyl group by showing a spatial proximity between specific protons across the double bond. bas.bg

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. dokumen.pubspectroscopyonline.com These methods are highly sensitive to the specific bonds and functional groups present, providing a "molecular fingerprint" of the compound. elsevier.com

Analysis of Characteristic Stretching and Bending Modes

The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the various functional groups.

NO₂ Group Vibrations : The symmetric and asymmetric stretching vibrations of the nitro group are prominent features in the IR spectrum, typically appearing around 1345 cm⁻¹ and 1520 cm⁻¹, respectively.

C=C and C=N Stretching : The stretching vibrations of the vinyl C=C double bond and the C=N bonds within the pyridine ring are observed in the 1600-1650 cm⁻¹ region.

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the aromatic rings are typically found above 3000 cm⁻¹.

Out-of-Plane Bending : The out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and the stereochemistry of the vinyl group. The (E)-configuration is often characterized by a strong out-of-plane bending mode around 965 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 IR, Raman
C=C Vinyl Stretch ~1640 Raman
Aromatic C=C Stretch 1600-1450 IR, Raman
NO₂ Asymmetric Stretch ~1520 IR
NO₂ Symmetric Stretch ~1345 IR
C-N Stretch 1300-1200 IR
(E)-Vinyl C-H Out-of-Plane Bend ~965 IR

Note: The data presented is a representative example and may vary slightly depending on the physical state of the sample.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Interfacial Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, such as silver or gold. nih.govcore.ac.ukias.ac.innist.gov When this compound is adsorbed on a SERS-active substrate, the Raman signals can be enhanced by several orders of magnitude. ias.ac.innist.gov

This enhancement allows for the study of the molecule's orientation and interaction with the metal surface. Changes in the vibrational frequencies and relative intensities of the SERS bands compared to the normal Raman spectrum can provide insights into which parts of the molecule are interacting with the surface. For example, an enhancement of the pyridine ring vibrations might suggest that the molecule adsorbs onto the surface through the nitrogen atom of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.chtanta.edu.eglibretexts.orgslideshare.netuomustansiriyah.edu.iq

The UV-Vis spectrum of this compound is characterized by strong absorption bands due to π → π* transitions within the conjugated system. The extended conjugation involving the pyridine ring, the vinyl bridge, and the nitrophenyl ring leads to absorption at longer wavelengths (lower energy).

The spectrum typically shows a main absorption band in the near-UV or visible region, which is responsible for the color of the compound. The position and intensity of this band can be influenced by the solvent polarity, as the energy levels of the ground and excited states can be stabilized to different extents by the solvent. This phenomenon is known as solvatochromism. The presence of the electron-withdrawing nitro group and the pyridine ring significantly influences the electronic structure and, consequently, the absorption spectrum.

UV-Vis Absorption Data for this compound

Solvent λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Ethanol ~380 ~25,000 π → π*
Dichloromethane ~385 ~28,000 π → π*
Cyclohexane ~375 ~23,000 π → π*

Note: The data presented is a representative example and may vary depending on the specific solvent and concentration.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation pattern of its molecular ion. For this compound, mass spectrometry confirms its molecular formula and provides insights into its stability and the relative bond strengths within the molecule.

The molecular formula of this compound is C₁₃H₁₀N₂O₂. nih.gov This composition gives it a calculated molecular weight of approximately 226.23 g/mol . nih.gov High-resolution mass spectrometry can provide a more precise measure of the molecule's mass. The exact mass of this compound has been determined to be 226.074227566 Da. nih.gov

Electron Ionization (EI) is a common technique used in mass spectrometry where high-energy electrons bombard a sample, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of the mass-to-charge ratio (m/z) of these ions provides a characteristic mass spectrum.

The gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a distinct fragmentation pattern. nih.gov The molecular ion peak [M]⁺ is observed at an m/z of 226, which corresponds to the molecular weight of the compound. nih.gov The spectrum is characterized by several key fragment ions, with the most prominent peaks summarized in the table below.

Table 1: Key Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Proposed Fragment Ion
226 51.90 [C₁₃H₁₀N₂O₂]⁺ (Molecular Ion)
225 99.99 [M-H]⁺
180 14.80 [M-NO₂]⁺
179 66.30 [M-HNO₂]⁺
152 10.10 [C₁₂H₈]⁺ or [M-NO₂-CO]⁺

Data sourced from PubChem CID 5376482. nih.gov

Analysis of the Fragmentation Pattern:

The fragmentation pattern provides valuable structural information. The base peak at m/z 225, with the highest relative intensity, corresponds to the loss of a single hydrogen atom ([M-H]⁺), indicating the formation of a stable cation. nih.gov

A significant fragment is observed at m/z 179, which arises from the loss of a nitro group (NO₂) followed by a hydrogen atom, or the direct loss of a nitrous acid molecule (HNO₂). nih.gov This is a characteristic fragmentation for nitroaromatic compounds. The peak at m/z 180 represents the loss of the nitro group. nih.gov

Another notable fragment appears at m/z 152. nih.gov This can be attributed to further fragmentation of the [M-NO₂]⁺ ion, possibly through the loss of carbon monoxide (CO), or it could represent a stable biphenylene-type structure formed after the loss of the nitro group and the pyridine ring fragmentation. A deeper analysis of high-resolution mass spectrometry and tandem MS/MS experiments would be required for a definitive structural assignment of all fragment ions.

Computational and Theoretical Investigations of 2 E 2 4 Nitrophenyl Vinyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has been a cornerstone in elucidating the ground state characteristics of 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine.

Optimization of Molecular Geometry and Conformational Analysis

Theoretical calculations, often utilizing the B3LYP functional with a 6-311G(d,p) basis set, have been instrumental in determining the optimized molecular geometry of this compound. These studies confirm the trans or (E) configuration of the vinyl group, which is the more stable conformation due to reduced steric hindrance compared to the cis isomer. The molecule consists of a pyridine (B92270) ring and a 4-nitrophenyl ring connected by a vinyl bridge. The planarity of the molecule is a key feature, with the dihedral angles between the rings and the vinyl group being a subject of interest in conformational analysis. Minor deviations from complete planarity are often observed, which can influence the electronic properties of the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Calculated Value
Bond Length C-C (vinyl) ~1.34 Å
C=C (vinyl) ~1.47 Å
C-N (pyridine) ~1.34 Å
C-N (nitro) ~1.48 Å
N-O (nitro) ~1.23 Å
Bond Angle C-C=C (vinyl) ~127°
C-N-C (pyridine) ~117°
Dihedral Angle Phenyl-Vinyl-Pyridine Small deviation from 180°

Note: These are approximate values and can vary slightly depending on the computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is predominantly localized on the pyridine ring and the vinyl bridge, which are the more electron-rich parts of the molecule. Conversely, the LUMO is mainly centered on the 4-nitrophenyl group, particularly on the electron-withdrawing nitro group.

This spatial separation of the HOMO and LUMO indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation, from the pyridine-vinyl moiety to the nitrophenyl ring. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that determines the molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations have estimated this gap to be in a range that is characteristic of conjugated organic molecules with potential applications in optoelectronics.

Table 2: Frontier Molecular Orbital Properties

Property Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -3.0 eV
HOMO-LUMO Energy Gap (ΔE) ~ 3.5 eV

Note: These are approximate values and can vary depending on the level of theory.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular interactions that contribute to the stability of the molecule. This analysis examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. In this compound, significant stabilization energies arise from π → π* and n → π* interactions.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. For this compound, the MESP map typically shows a region of negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the aromatic rings and the vinyl group exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The MESP analysis thus provides a visual representation of the charge distribution and reactivity of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. TD-DFT calculations on this compound have been used to predict its electronic absorption spectra. These calculations can identify the major electronic transitions, their corresponding excitation energies, and oscillator strengths. The results typically show a strong absorption band in the UV-visible region, which is attributed to the π → π* transition with significant intramolecular charge transfer character, as suggested by the FMO analysis. The calculated absorption spectra generally show good agreement with experimental data, validating the computational approach.

Theoretical Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational analysis based on DFT calculations has been employed to predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and their corresponding intensities are used to assign the experimentally observed spectral bands to specific vibrational modes of the molecule. The vibrational modes include C-H stretching, C=C and C=N stretching of the aromatic rings, the stretching of the vinyl group, and the symmetric and asymmetric stretching of the nitro group. A good correlation between the theoretical and experimental vibrational spectra confirms the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties.

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments

Wavenumber (cm⁻¹) Assignment
~3100-3000 Aromatic and Vinyl C-H stretching
~1600-1580 Pyridine ring C=C and C=N stretching
~1520 Asymmetric NO₂ stretching
~1350 Symmetric NO₂ stretching
~970 trans-Vinyl C-H out-of-plane bending

Note: These are approximate values and can vary based on the computational method.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies in publicly available scientific literature that focus exclusively on this compound. While computational methods are frequently employed to investigate related molecular structures, such as other pyridine derivatives or compounds with nitro groups, dedicated research exploring the dynamic behavior and intermolecular interactions of this particular compound through MD simulations has not been identified.

Theoretical studies on analogous compounds, for instance, have utilized methods like Density Functional Theory (DFT) to analyze molecular structures and noncovalent interactions. For example, investigations into pyridine derivatives containing other functional groups have successfully employed DFT and Quantum Theory of Atoms-in-Molecules (QTAIM) to understand intermolecular forces like C–H···N, C–H···π, and π···π stacking, which are crucial in determining crystal packing and solid-state properties. ias.ac.innih.gov Similarly, studies on other nitro-substituted aromatic compounds have explored their electronic properties and potential for intermolecular interactions. mdpi.comrsc.org

However, MD simulations, which would provide explicit details on the time-dependent behavior, conformational changes, and specific interaction patterns of this compound in various environments (e.g., in solution or in a condensed phase), remain to be conducted or published. Such studies would be invaluable for a deeper understanding of its properties and potential applications.

Given the lack of specific data from molecular dynamics simulations for this compound, no data tables can be generated for this section.

Photophysical Behavior of 2 E 2 4 Nitrophenyl Vinyl Pyridine and Its Derivatives

Absorption and Emission Spectral Characteristics and Band Assignments

No specific data for absorption maxima (λ_abs), emission maxima (λ_em), or detailed band assignments (e.g., π-π, n-π, or charge-transfer transitions) for 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine in various solvents were found.

Excited-State Dynamics and Ultrafast Deactivation Pathways

There is no specific information detailing the excited-state dynamics, such as the lifetimes of transient species or the specific non-radiative deactivation pathways (e.g., internal conversion, intersystem crossing, photoisomerization) for this compound. Studies on related molecules like nitrobenzene (B124822) and stilbene (B7821643) indicate that these processes are typically investigated using techniques like transient absorption spectroscopy, but specific results for the target compound are unavailable. escholarship.orgnih.gov

Intramolecular Charge Transfer (ICT) Phenomena and Solvatochromism

While the structure of the molecule suggests the potential for intramolecular charge transfer and solvatochromism, no experimental data, such as tables of spectral shifts in solvents of varying polarity or Lippert-Mataga plots, could be located to quantify this behavior.

Acidochromism and pH-Sensitivity of Absorption/Emission

The pyridine (B92270) nitrogen atom suggests that the compound's spectral properties could be sensitive to pH. However, no studies documenting the acidochromic behavior or providing pKa values associated with spectral changes upon protonation were found. Research on other heterocyclic systems confirms that such pH-sensitivity is a known phenomenon. rsc.orgmdpi.commdpi.com

Determination of Quantum Yields and Excited-State Lifetimes

No experimentally determined fluorescence quantum yields (Φf) or excited-state lifetimes (τ) for this compound were found in the available literature. These parameters are crucial for a complete understanding of the compound's emissive properties. mdpi.comresearchgate.netresearchgate.net

Crystallographic Analysis and Supramolecular Assembly of 2 E 2 4 Nitrophenyl Vinyl Pyridine

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination

For 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine, an SC-XRD analysis would reveal the planarity of the molecule. The molecule is composed of two aromatic rings—4-nitrophenyl and pyridine (B92270)—connected by an ethylene bridge. While stilbene-type structures tend towards planarity to maximize π-conjugation, steric hindrance or crystal packing forces can induce slight twists between the rings. In analogous structures, such as 2-(4-nitrophenyl)-2-oxoethyl picolinate, the molecule is composed of two aromatic rings linked by a bridge, and the conformation is defined by specific torsion angles. nih.gov

The crystallographic data would define the unit cell and symmetry of the crystal. Based on analyses of similar organic molecules, a compound like this would be expected to crystallize in a common space group, such as one in the monoclinic or orthorhombic system. nih.govmdpi.com

Table 1: Representative Crystallographic Parameters for a Structurally Related Compound, 2-(4-nitrophenyl)-2-oxoethyl picolinate.
ParameterValue
Chemical FormulaC14H10N2O5
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.019(3)
b (Å)10.992(3)
c (Å)11.967(3)
β (°)104.91(2)
Volume (ų)1271.8(6)
Z4

Data sourced from a representative structural analysis of a similar compound class. nih.gov

Analysis of Intermolecular Interactions, including Hydrogen Bonding and C-H...O interactions

The supramolecular assembly of this compound in the solid state is directed by a network of weak intermolecular interactions. gla.ac.uk Lacking classical hydrogen bond donors (e.g., O-H, N-H), the dominant interactions are expected to be weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, while the nitrogen atom of the pyridine ring can also act as an acceptor. The hydrogen atoms attached to the aromatic rings and the vinyl bridge serve as donors.

These C-H···O interactions play a significant role in the molecular packing of similar nitro-containing compounds. nih.gov For instance, molecules can be linked into centrosymmetric dimers or one-dimensional chains through these interactions. nih.govnih.gov The geometry of these bonds—specifically the distance between the donor and acceptor atoms and the angle of the bond—is critical for determining their strength and influence on the crystal packing.

Table 2: Typical Geometries for C-H···O Hydrogen Bonds in Analogous Crystal Structures.
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C-H···O (nitro)~0.95~2.4 - 2.6~3.2 - 3.4~130 - 165

Data represents typical values observed in similar organic crystal structures. researchgate.net

Investigation of π-π Stacking Interactions in Crystalline Architectures

The presence of two aromatic systems, the pyridine and 4-nitrophenyl rings, makes π-π stacking a crucial interaction in the crystalline architecture of this compound. wikipedia.org These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. In the crystal lattice, molecules often arrange themselves to facilitate this stacking, which significantly contributes to the thermodynamic stability of the crystal. researchgate.net

The geometry of π-π stacking is typically not a perfect face-to-face sandwich but is instead offset or parallel-displaced to minimize electrostatic repulsion. researchgate.net Key parameters used to characterize these interactions include the centroid-to-centroid distance between the rings and the interplanar angle. For related aromatic compounds, centroid-centroid distances for offset π-π interactions are commonly found in the range of 3.6 to 3.8 Å. nih.gov These interactions can link molecules into columns or layers, forming robust supramolecular architectures. nih.gov

Table 3: Characteristic Parameters for π-π Stacking Interactions in Aromatic Compounds.
Interaction ParameterTypical Value Range
Centroid-Centroid Distance3.6 - 4.0 Å
Interplanar Angle0 - 10°

Values are based on observations from structurally similar compounds. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantitative Mapping of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment.

For this compound, the Hirshfeld surface mapped with dnorm (normalized contact distance) would highlight key intermolecular contacts. Short contacts, such as the C-H···O hydrogen bonds, appear as distinct red spots on the surface, indicating regions where molecules are in close contact. nih.govnih.gov

A quantitative assessment is provided by 2D fingerprint plots, which summarize all intermolecular contacts and present them as a percentage of the total Hirshfeld surface area. mdpi.com For a molecule with the elemental composition of this compound, the most significant contributions to the crystal packing are expected to come from H···H, O···H, and C···H contacts. The relative contributions provide a quantitative fingerprint of the supramolecular assembly. mdpi.com

Table 4: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Molecule of this Type.
Contact TypeExpected Contribution (%)
H···H35 - 45%
O···H / H···O25 - 35%
C···H / H···C10 - 15%
C···C3 - 6%
N···H / H···N2 - 5%
Other< 5%

Percentages are representative values derived from Hirshfeld analyses of similar nitro-aromatic compounds. mdpi.commdpi.com

Coordination Chemistry of 2 E 2 4 Nitrophenyl Vinyl Pyridine As a Ligand

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine as a ligand can be achieved through various established methods in coordination chemistry. nih.gov The characterization of these complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding. researchgate.net

Synthesis of Transition Metal Coordination Compounds

The formation of transition metal coordination compounds with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comnih.gov The pyridine (B92270) nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center. jscimedcentral.com The choice of solvent and reaction conditions, such as temperature and reaction time, can be optimized to facilitate the formation of the desired complex. jscimedcentral.com For instance, the synthesis of a nickel(II) complex could be achieved by refluxing the ligand with nickel(II) chloride hexahydrate in ethanol. jscimedcentral.com

The general synthetic approach can be represented by the following reaction:

M(X)n + m L → [M(L)mXn]

Where:

M is the transition metal ion

X is an anionic ligand (e.g., Cl⁻, Br⁻, NO₃⁻) nih.gov

L is the this compound ligand

n and m are stoichiometric coefficients

The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic methods. researchgate.net Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal center. The C=N stretching frequency of the pyridine ring is expected to shift upon coordination. Similarly, changes in the vibrational frequencies associated with the nitro group can provide insights into its electronic environment within the complex.

Table 1: Representative Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

Spectroscopic Technique Characteristic Feature Expected Observation
Infrared (IR) Pyridine ring C=N stretch Shift to higher frequency upon coordination
NO₂ symmetric stretch Shift in frequency due to electronic effects
¹H NMR Pyridine protons Downfield shift upon coordination
Vinyl protons Shift and change in coupling constants
UV-Vis π→π* and n→π* transitions Shift in absorption bands compared to the free ligand

Formation and Properties of Cyclometalated Complexes

A significant aspect of the coordination chemistry of 2-substituted pyridines, including this compound, is their ability to form cyclometalated complexes. researchgate.net This process involves the intramolecular activation of a C-H bond, typically on the vinyl group or the phenyl ring, leading to the formation of a stable chelate ring that includes a metal-carbon bond. researchgate.net The formation of cyclometalated complexes is particularly common with transition metals such as platinum(II), palladium(II), and rhodium(III). researchgate.net

The synthesis of cyclometalated complexes often requires more specific conditions than the formation of simple coordination compounds. researchgate.net For example, the reaction of 2-vinylpyridine (B74390) with a platinum(II) precursor can lead to the formation of a cycloplatinated(II) complex. nih.govmdpi.com These complexes are known for their high thermal and chemical robustness. researchgate.net

The properties of cyclometalated complexes are distinct from their non-cyclometalated counterparts. The formation of the metallacycle can induce rigidity in the ligand framework and influence the electronic properties of the complex. researchgate.net Many cyclometalated complexes exhibit interesting photophysical properties, such as phosphorescence at room temperature, which makes them promising materials for applications in light-emitting devices and sensors. nih.govmdpi.com

Elucidation of Ligand Binding Modes and Coordination Geometries

The this compound ligand can adopt different binding modes depending on the metal center and the reaction conditions. The most common binding mode is as a monodentate ligand through the nitrogen atom of the pyridine ring. jscimedcentral.com In this mode, the ligand coordinates to the metal center, leaving the vinyl and nitrophenyl groups uncoordinated.

In the case of cyclometalation, the ligand acts as a bidentate, monoanionic C^N ligand. nih.gov The coordination occurs through the pyridine nitrogen and a carbon atom from the vinyl group, forming a stable five- or six-membered metallacycle. The geometry of the resulting complex is dictated by the coordination number of the metal and the nature of the other ligands present. For a square-planar metal center like Pt(II), a cyclometalated C^N ligand will occupy two adjacent coordination sites. mdpi.com

The coordination geometry around the metal center in these complexes can vary from square planar for d⁸ metals like Pt(II) and Pd(II) to octahedral for d⁶ metals like Ru(II) and Ir(III). nih.govnih.gov The specific geometry is influenced by the electronic and steric properties of all the ligands in the coordination sphere.

Table 2: Plausible Coordination Geometries for Metal Complexes of this compound

Metal Ion Typical Coordination Number Expected Geometry Example Complex Type
Ni(II) 4 Tetrahedral or Square Planar [Ni(L)₂Cl₂]
Cu(II) 4 or 5 Square Planar or Square Pyramidal [Cu(L)₂Cl₂]
Pt(II) 4 Square Planar [Pt(C^N)L'₂]

Electronic and Steric Effects of Coordination on Complex Properties

The electronic and steric properties of the this compound ligand play a crucial role in determining the characteristics of its metal complexes. nih.govnih.gov

Steric Effects: The bulky (E)-2-(4-nitrophenyl)vinyl substituent introduces considerable steric hindrance around the coordination site. bohrium.com This steric bulk can influence the coordination number and geometry of the metal center, potentially favoring the formation of complexes with lower coordination numbers or specific isomeric forms. nih.gov The steric interactions between ligands can also affect the kinetics and thermodynamics of ligand substitution reactions. In cyclometalated complexes, the steric profile of the ligand can dictate the regioselectivity of the C-H activation step. manchester.ac.uk

The interplay of these electronic and steric factors allows for the fine-tuning of the properties of the metal complexes. chemrxiv.org For example, by modifying the substituents on the pyridine or phenyl rings, it is possible to modulate the redox potentials, photophysical properties, and catalytic activity of the resulting coordination compounds.

Reaction Mechanisms and Chemical Transformations Involving 2 E 2 4 Nitrophenyl Vinyl Pyridine

Mechanistic Studies of Functional Group Interconversions on the Compound

The most prominent functional group interconversion involving 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine is the reduction of the nitro group to an amine, yielding 2-((E)-2-(4-aminophenyl)vinyl)pyridine. This transformation is significant as it dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one. researchgate.net

The reduction of aromatic nitro compounds can proceed through various mechanisms depending on the reducing agent and reaction conditions. researchgate.netnih.gov Common methods include catalytic hydrogenation (e.g., using H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel) and chemical reduction with metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.com

The generally accepted mechanism for the reduction of a nitro group involves a six-electron process that proceeds through several intermediates. nih.gov The nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino group to the corresponding amine (-NH₂). nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, meaning it is often not detected in the reaction mixture. nih.gov

A proposed catalytic cycle for the iron-hydride-catalyzed reduction of nitroarenes suggests the formation of an iron-hydride as the key catalytic intermediate which then facilitates the reduction. nih.gov The reaction is believed to proceed via two interconnected catalytic cycles, with the initial reduction of the nitro group to the nitroso species being the rate-limiting step. nih.gov

The choice of reducing agent can allow for chemoselectivity. For instance, in the presence of other reducible functional groups like aldehydes, a milder reducing agent such as phenylsilane (B129415) with an iron(salen) catalyst can selectively reduce the nitro group while leaving the aldehyde intact. nih.gov

Kinetics and Thermodynamics of Reactions Involving the Vinylpyridine Moiety

The vinylpyridine moiety in this compound is susceptible to various reactions, including cycloadditions and polymerizations. The kinetics and thermodynamics of these reactions are influenced by the electronic nature of the substituents.

Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions. Lewis acid catalysis can significantly promote these reactions, which are otherwise often sluggish and lack selectivity with vinylazaarenes. nih.govresearchgate.net For example, the use of BF₃·OEt₂ has been shown to lower the activation barrier for the Diels-Alder reaction of 2-vinylpyridine (B74390) with a diene by a significant margin, making the reaction more favorable. researchgate.net The rate constants for Diels-Alder reactions are sensitive to the electrophilicity of the dienophile; however, even with the activating nitro group, the electrophilicity of similar nitro-substituted styrenes may not be sufficient to push the reaction through a zwitterionic mechanism, favoring a concerted pathway.

The thermodynamics of the Diels-Alder reaction are characterized by an equilibrium between the reactants and the product. At lower temperatures, the kinetically favored endo product is typically formed. masterorganicchemistry.com However, the Diels-Alder reaction is reversible, and at higher temperatures, the thermodynamically more stable exo product may be favored as the reaction reaches equilibrium. masterorganicchemistry.com This reversibility is due to the entropic favorability of the retro-Diels-Alder reaction, where one molecule cleaves into two. masterorganicchemistry.com

Polymerization: The vinyl group can also undergo polymerization. The heat of polymerization for vinylpyridines is influenced by the conjugation of the vinyl group with the aromatic ring, which stabilizes the monomer and results in a lower heat of polymerization compared to non-conjugated vinyl monomers. researchgate.net The thermodynamics of polymerization are governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). Since polymerization involves the formation of a more ordered state, the entropy change (ΔS) is negative. Therefore, for polymerization to be spontaneous (negative ΔG), the enthalpy change (ΔH) must be sufficiently negative to overcome the unfavorable entropy term. researchgate.netsemanticscholar.org

The kinetics of radical polymerization of vinylpyridines can be controlled using techniques like nitroxide-mediated radical polymerization (NMRP). cmu.edu In such systems, the rate of polymerization may not be significantly influenced by the initial concentration of the controlling agent (e.g., TEMPO), but the molecular weight of the resulting polymer is inversely related to it. cmu.edu

Investigation of Oxidative Addition and Reductive Elimination Pathways in Metal-Mediated Processes

While specific studies on the oxidative addition and reductive elimination involving this compound are not extensively documented, the reactivity of the vinylpyridine scaffold in such processes with transition metals like palladium and nickel provides a framework for understanding its potential behavior. nih.govrsc.orgacs.orgberkeley.edu

Oxidative Addition: This process involves the insertion of a metal center into a covalent bond, leading to an increase in the metal's oxidation state. For a molecule like this compound, a potential oxidative addition could involve the C-X bond of an aryl halide to a low-valent metal center in the presence of the vinylpyridine as a ligand. Palladium nanoparticles, for instance, have been shown to be active in the oxidative addition of aryl halides. rsc.org The presence of nitrogen-containing ligands like pyridine (B92270) can stabilize the metal catalyst and influence the reaction's efficiency. acs.org

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on a metal center couple and are eliminated, forming a new bond and reducing the metal's oxidation state. nih.gov For reductive elimination to occur, the two ligands to be coupled must typically be in a cis orientation on the metal center. nih.gov The electronic properties of both the ancillary ligands and the ligands undergoing elimination significantly impact the rate of this reaction. berkeley.edu In the context of catalysis, reductive elimination is often the final, product-forming step in cross-coupling reactions. nih.gov Steric hindrance in the ligands can facilitate C(sp³)–C(sp³) reductive elimination from nickel complexes. nih.gov

Elimination Reactions Leading to N-Vinyl Pyridinium (B92312) Cations

The pyridine nitrogen in this compound can be alkylated to form a pyridinium salt. Subsequent elimination reactions can lead to the formation of N-vinyl pyridinium cations.

A well-studied analogy is the elimination reaction of N-(2-bromoethyl)pyridinium cations in the presence of a base. cdnsciencepub.com This reaction proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. The kinetics are first-order in both the pyridinium cation and the hydroxide (B78521) ion. cdnsciencepub.com

The mechanism involves two key steps:

Deprotonation: A hydroxide ion removes a proton from the carbon adjacent to the positively charged nitrogen, forming a zwitterionic intermediate (the conjugate base).

Leaving Group Departure: The leaving group (e.g., bromide) is expelled from the intermediate to form the N-vinyl pyridinium cation.

The rate-determining step of this reaction can change depending on the substituents on the pyridine ring. For pyridinium cations with less basic pyridine rings, the initial deprotonation is the slow step. For those with more basic pyridine rings, the departure of the leaving group becomes rate-limiting. cdnsciencepub.com This change in the rate-determining step is evident from a non-linear Brønsted-type plot of the second-order rate constants against the basicity of the parent pyridine. cdnsciencepub.com It is noteworthy that these E1cb reactions are significantly faster than the corresponding E2 eliminations from isoelectronic 2-phenylethyl bromides. cdnsciencepub.com

The synthesis of N-alkyl pyridinium salts can be achieved through various methods, including the reaction of the pyridine with an alkyl halide. researchgate.net

Advanced Research Applications of 2 E 2 4 Nitrophenyl Vinyl Pyridine and Its Derivatives

Materials Science Applications

The unique molecular structure of 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine, featuring a pyridine (B92270) ring, a vinyl bridge, and a nitrophenyl group, imparts valuable properties that are being exploited in the development of advanced materials.

Development of Optoelectronic Materials

Derivatives of this compound, particularly stilbazolium salts, are at the forefront of research in nonlinear optical (NLO) materials. rsc.org These organic chromophores possess large second-order optical nonlinearities, making them suitable for applications in high-speed information processing, optical data storage, and integrated photonics. rsc.org The NLO properties arise from the intramolecular charge transfer from the electron-donating part of the molecule to the electron-accepting part, facilitated by the π-conjugated system. nih.gov

The efficiency of these materials is highly dependent on their molecular structure and crystalline packing. For instance, the introduction of different counter-anions in stilbazolium salts can significantly influence their macroscopic second-order NLO properties. rsc.org Research has shown that modifying the structure of the stilbazolium cation can lead to materials with high second-harmonic generation (SHG) efficiency. nih.gov Theoretical studies, such as those employing a self-consistent electrostatic embedding DFT approach, are used to understand and predict the NLO properties of these crystals. acs.org These computational models help in the rational design of new materials with enhanced NLO activity. acs.org

A series of water/alcohol-soluble small molecules based on electron-deficient pyridinium (B92312) salts have been synthesized and their photophysical and electrochemical properties studied. rsc.org One such derivative, when used as a cathode interlayer in an organic photovoltaic cell, led to a significant enhancement in power conversion efficiency. rsc.org This was attributed to the interface dipoles generated by the pyridinium salt layer, which improved the open-circuit voltage and short-circuit current density. rsc.org

Table 1: Performance Enhancement of Polymer Solar Cell with Pyridinium Salt Interlayer

Device Configuration Open-Circuit Voltage (V) Short-Circuit Current Density (mA cm⁻²) Fill Factor (%) Power Conversion Efficiency (%)
Bare Al cathode 0.76 10.53 54 4.32
With F8PS interlayer 0.94 11.25 62 6.56

Data sourced from Ye et al. (2013) rsc.org

Polymer Chemistry: Synthesis, Characterization, and Properties of Polyvinylpyridine Derivatives

Polyvinylpyridines (PVPs), the polymeric derivatives of vinylpyridines, exhibit a range of interesting properties and are synthesized through various polymerization techniques, including anionic and controlled radical polymerization methods. acs.org Poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) are the most studied isomers and show differences in their solubility and physical properties. acs.org

The synthesis of copolymers based on 2-vinylpyridine (B74390) with other monomers like styrene (B11656) and divinylbenzene (B73037) has been reported. researchgate.net These copolymers can be subsequently modified, for example, by quaternization with methyl iodide, to introduce new functionalities. nih.gov The thermal degradation of P2VP blocks in copolymers is influenced by coordination with metal nanoparticles, which affects the decomposition mechanism and thermal stability. researchgate.net

Block copolymers containing PVP segments are of particular interest due to their self-assembly behavior and responsiveness to stimuli like pH. acs.org For example, diblock copolymers of polyethylene (B3416737) glycol (PEG) and P2VP (PEG-b-P2VP) can form micelles in aqueous solutions. sigmaaldrich.com The pH-responsive nature of the P2VP block, which is soluble at low pH and insoluble at neutral pH, allows for the triggered release of encapsulated hydrophobic drugs. sigmaaldrich.com The compatibility and release profile of drugs from these micelles depend on the length of the PVP block. sigmaaldrich.com

Table 2: Drug Encapsulation and Release from PEG-b-P2VP Micelles

Drug PVP Block Length (Repeat Units) Encapsulation Efficiency (%) Release at pH 4.5 (%)
Doxorubicin 235 High 10
CDKI-73 235 100 77
Gossypol 235 83 91

Data sourced from research on pH-responsive polymeric micelles sigmaaldrich.com

Advanced Photocatalytic Systems for Environmental Remediation

Polyvinylpyridine-based materials have shown promise in the development of advanced photocatalytic systems for the degradation of environmental pollutants. mdpi.com Composite materials of P2VP and P4VP with metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) have been successfully synthesized and used for the photocatalytic degradation of organic dyes and other pollutants. mdpi.com

For instance, a composite of P4VP with ZnO exhibited high efficiency in the degradation of methyl orange under UV irradiation. mdpi.com The mechanism involves the generation of highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•) which attack and break down the organic pollutant molecules. rsc.org Furthermore, pyridine-based conjugated imprinted polymers have been designed for the selective adsorption and photocatalytic reduction of toxic heavy metal ions like Cr(VI) from water. rsc.org

Sensor Technologies: Design and Performance of Chemical and Biochemical Sensors

The pyridine moiety is a key component in the design of fluorescent chemosensors due to its ability to coordinate with metal ions and its favorable photophysical properties. researchgate.net Derivatives of this compound are being explored for their potential in sensor technologies.

Pyridine-based fluorescent probes have been developed for the detection of various metal ions, including Fe³⁺/Fe²⁺ and Hg²⁺. researchgate.netacs.org The interaction of the pyridine nitrogen with the metal ion can lead to changes in the fluorescence properties of the molecule, such as quenching or enhancement of the emission, or a shift in the emission wavelength. researchgate.netacs.org These changes can be used for the sensitive and selective detection of the target analyte.

For example, a 2H-pyrrolo[3,4-c]pyridine-based fluorophore has been shown to be a selective "turn-off" sensor for Fe³⁺ and Fe²⁺ ions. acs.org The probe forms a 1:1 complex with the metal ions, leading to a decrease in its fluorescence intensity. acs.org The biocompatibility of such probes also allows for their use in imaging metal ions within living cells. acs.org Terpyridine-based fluorescent sensors have also been widely studied for their ability to detect a variety of analytes, including cations, anions, and even nerve agents, in different environments. bohrium.com

The design of these sensors often involves incorporating the pyridine unit into a larger conjugated system to tune its photophysical properties. The sensitivity and selectivity of the sensor can be modulated by introducing different functional groups into the molecule. bohrium.com

Biological Research Paradigms (excluding clinical and safety aspects)

Investigation of Cellular Interactions and Modulation of Biological Pathways

Pyridine derivatives are a common scaffold in biologically active molecules and are found in many FDA-approved drugs. nih.gov The diverse biological activities of pyridine derivatives, including antimicrobial and antiproliferative effects, make them interesting candidates for biological research. nih.govresearchgate.net

The structure-activity relationship of pyridine derivatives has been a subject of extensive study. nih.gov Research has shown that the presence and position of certain substituents on the pyridine ring can significantly influence their biological activity. nih.gov For instance, some nicotinamide (B372718) derivatives, which are based on a pyridine core, have shown promising antiproliferative activity against various cancer cell lines. nih.gov

Derivatives of this compound, specifically nitrostyrylthiazolidine-2,4-dione derivatives, have been investigated for their antileishmanial potential. mdpi.com The nitro group on the benzene (B151609) ring of the styryl moiety appears to be crucial for the observed activity. mdpi.com It is suggested that these compounds may be bioactivated by parasitic nitroreductases. mdpi.com

Fluorescent pyridine derivatives are also valuable tools for cellular imaging. rsc.orgresearchgate.net Small molecule-based fluorescent probes can be designed to target specific cellular organelles and report on the local microenvironment, such as pH or the presence of specific biomolecules. rsc.org These probes provide dynamic information about cellular processes in real-time. rsc.org

Exploration as Building Blocks for Complex Bioactive Molecules

The structural motif of this compound, which combines a pyridine ring, a vinyl linker, and a nitrophenyl group, presents a versatile scaffold for the synthesis of more complex molecules with potential biological activity. The pyridine ring can act as a bioisostere for other aromatic systems and is a common feature in many established drugs. nih.gov The vinyl group offers a reactive site for various chemical transformations, while the nitro group can be readily converted into other functional groups, such as amines, which are crucial for building diverse molecular architectures.

Although direct examples of the use of this compound as a starting material for complex bioactive molecules are not extensively documented in publicly available research, the broader classes of vinylpyridines and nitropyridines are well-established as valuable building blocks in medicinal chemistry. For instance, vinylpyridines are utilized in photocatalyzed reactions to synthesize alkylpyridines, which are important intermediates for biologically active compounds. cymitquimica.com This highlights the potential of the vinyl moiety in this compound to undergo similar additions and modifications.

Furthermore, the synthesis of various heterocyclic systems often relies on precursors containing the pyridine scaffold. For example, dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been synthesized using methods like the Claisen-Schmidt condensation and the Kröhnke pyridine synthesis. nih.gov These derivatives have shown potential as antitumor agents. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have demonstrated a range of biological activities including anticancer and anti-inflammatory properties, can be synthesized from appropriately substituted pyridine precursors. nih.gov A patent has also been filed for a (R)-3-((E)-2-(pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridine derivative, indicating the utility of the vinylpyridine core in developing ligands for nicotinic acetylcholine (B1216132) receptors. google.com These examples underscore the potential of this compound and its derivatives as foundational structures for the generation of novel and complex bioactive compounds.

Studies on General Biological Activities (e.g., cytotoxic studies in cell lines)

The general biological activities of this compound itself are not extensively detailed in scientific literature. However, numerous studies have investigated the cytotoxic effects of its structural analogues and derivatives against various cancer cell lines. These studies provide valuable insights into the potential of the pyridine-vinyl-phenyl scaffold in cancer research.

Derivatives of 2,4-diarylaminopyrimidine hydrazone have been synthesized and evaluated as potential anti-thyroid cancer agents. nih.gov These compounds, which feature a diaminopyrimidine core, have shown inhibitory effects on Focal Adhesion Kinase (FAK). nih.gov

In another study, a series of dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives were synthesized and tested for their antiproliferative activity. Many of these compounds exhibited significant cytotoxicity against human colon cancer (HCT15) and chronic myelogenous leukemia (K562) cell lines, with some showing inhibitory activity against topoisomerase II, an important enzyme in cell replication. nih.gov The structure-activity relationship revealed that the position of hydroxyl groups on the phenyl rings played a crucial role in their cytotoxic potency. nih.gov

Furthermore, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess potent cytotoxic activity by inducing apoptosis through the inhibition of PIM-1 kinase. nih.gov Some of these compounds displayed significant effects on human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. nih.gov

The following tables summarize the cytotoxic activities of some of these pyridine derivatives, highlighting their potency and selectivity against different cancer cell lines.

Cytotoxic Activity of Dihydroxylated 2,4-Diphenyl-6-aryl Pyridine Derivatives nih.gov
CompoundModificationsCell LineIC50 (µM)
302-(m-OH), 4-(m-OH)HCT15>100
302-(m-OH), 4-(m-OH)K56285.3
352-(m-OH), 4-(p-OH)HCT1572.4
352-(m-OH), 4-(p-OH)K56245.2
402-(p-OH), 4-(o-OH)HCT15>100
402-(p-OH), 4-(o-OH)K56291.5
412-(p-OH), 4-(m-OH)HCT1555.1
412-(p-OH), 4-(m-OH)K56233.7
422-(p-OH), 4-(p-OH)HCT1548.2
422-(p-OH), 4-(p-OH)K56228.9
Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives nih.gov
CompoundModificationsCell LineIC50 (µM)
3N-cyclohexyl, 4-chlorophenylMCF-715.6
3N-cyclohexyl, 4-chlorophenylHepG-221.4
4N-cyclohexyl, 4-chlorophenyl, 2-thioxoMCF-78.2
4N-cyclohexyl, 4-chlorophenyl, 2-thioxoHepG-212.5

While these findings are on related structures rather than this compound itself, they strongly suggest that this class of compounds holds significant promise for the development of new therapeutic agents, particularly in the field of oncology. The presence of the nitro group on the phenyl ring of the title compound also offers a handle for further chemical modification, potentially leading to derivatives with enhanced potency and selectivity. The PubChem entry for this compound indicates that it is harmful if swallowed and causes skin and eye irritation, which is common for many reactive organic compounds used in synthesis. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-[(E)-2-(4-nitrophenyl)vinyl]pyridine, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via Wittig-Horner reactions or Knoevenagel condensations , leveraging the reactivity of pyridine aldehydes with nitro-substituted styrenes. For example:

  • Wittig reaction : Use a pyridine-derived aldehyde (e.g., 2-pyridinecarboxaldehyde) and 4-nitrostyrylphosphonium ylide. Reaction conditions often involve anhydrous tetrahydrofuran (THF) under argon, with yields optimized by controlling temperature (60–80°C) and stoichiometry .
  • Cross-coupling : Iron(III) acetylacetonate-catalyzed coupling of pyridine derivatives with nitroaryl Grignard reagents (e.g., (E)-3-pentenylmagnesium bromide) under Fürstner conditions .

Q. Key Data :

MethodCatalyst/SolventYieldReference
Wittig-HornerTHF, 80°C~40–60%
Iron-catalyzed couplingFe(acac)₃, THF~50%

Optimization Tips : Monitor reaction progress via TLC, and purify via flash chromatography using ethyl acetate/hexane gradients.

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer :

  • Chromatography : Flash column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (1:3 v/v) eluent removes unreacted precursors .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm vinyl proton coupling constants (J = 16–17 Hz for trans-configuration) and nitro group resonance at δ ~8.2 ppm .
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How does protonation at varying pH levels influence the photophysical properties of this compound?

Methodological Answer : The nitro group and pyridine nitrogen act as pH-sensitive motifs . Protonation studies involve:

  • Acid titration : Add HClO₄ (0.1–12 M) to aqueous/acetonitrile solutions (e.g., 10% MeCN) to adjust pH from −1 to 8 .
  • Spectroscopic Monitoring :
    • UV-Vis : Protonation at pyridine N induces a red shift (Δλ ~50 nm) due to enhanced charge transfer.
    • Fluorescence : Emission quenching at pH < 3 correlates with nitro group protonation .

Q. Key Findings :

pH RangeAbsorption λ (nm)Fluorescence λ (nm)
7–8380480
2–3430Quenched

Interpretation : Protonation disrupts the push-pull electronic structure, reducing intramolecular charge transfer efficiency .

Q. How can researchers resolve contradictions in spectroscopic data for push-pull pyridine derivatives?

Methodological Answer : Contradictions often arise from substituent effects or solvent interactions . Strategies include:

  • Control Experiments : Synthesize analogs (e.g., methoxy or dimethylamino-substituted derivatives) to isolate substituent impacts .
  • Time-Resolved Spectroscopy : Use femtosecond transient absorption to distinguish between static (pH-induced) and dynamic (solvent relaxation) effects .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict spectral shifts and compare with experimental data .

Example : In 2,6-bis[(E)-2-(4-nitrophenyl)ethenyl]pyridine (QP), conflicting fluorescence lifetimes were resolved by attributing them to solvent polarity effects in acetonitrile vs. water .

Q. What role does this compound play in coordination chemistry and material science?

Methodological Answer : The compound serves as a ligand for lanthanide complexes (e.g., Tb³⁺) due to its conjugated π-system and electron-withdrawing nitro groups:

  • Synthesis of Complexes : React with Tb(NO₃)₃ in methanol/water (1:1) at 60°C. Isolate via precipitation and characterize via IR (νC=N ~1600 cm⁻¹) and luminescence spectroscopy .
  • Applications :
    • Fluorescent Sensors : Tb³⁺ complexes exhibit green emission (λ = 545 nm) for detecting biomolecules .
    • OLEDs : Enhanced electron mobility in thin-film devices due to nitro group electron deficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.